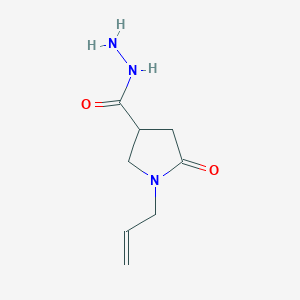
(R)-(+)-3-(Dimethylamino)pyrrolidine dihydrochloride
Übersicht
Beschreibung
“®-(+)-3-(Dimethylamino)pyrrolidine dihydrochloride” is a compound with the molecular formula C6H16Cl2N2 . It is also known as (3R)-N,N-Dimethyl-3-pyrrolidinamine . This compound is used in proteomics research.
Molecular Structure Analysis
The molecular weight of “®-(+)-3-(Dimethylamino)pyrrolidine dihydrochloride” is 187.11 g/mol . The InChI string isInChI=1S/C6H14N2.2ClH/c1-8(2)6-3-4-7-5-6;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m1../s1 . Physical And Chemical Properties Analysis
The compound has a boiling point of 166 °C/760 mmHg and a density of 0.899 g/mL at 25 °C . Its optical activity is [α]20/D +14°, c = 1 in ethanol .Wissenschaftliche Forschungsanwendungen
1. Copper-catalyzed Alkene Diamination
- Application Summary : This compound is used in the synthesis of chiral 2-aminomethyl indolines and pyrrolidines, which are useful as ligands for catalytic asymmetric reactions and are also found as important components of bioactive compounds .
- Methods of Application : The compound is used in a copper-catalyzed alkene diamination process. The substrate range is broad for this kind of intra-/intermolecular reaction sequence both with respect to γ-alkenyl sulfonamide substrate and external amine nucleophile .
- Results or Outcomes : The resulting products expand the availability of substituted 2-aminomethyl indolines and pyrrolidines, privileged compounds in asymmetric catalysis and medicinal chemistry .
2. Synthesis and Applications of Chiral Pyrrolidine Functionalized Metal–Organic Frameworks
- Application Summary : Proline, a natural amino acid, is considered an excellent, efficient, and versatile organocatalyst for various asymmetric reactions. The encapsulation of organocatalysts, such as proline and related derivatives, into a porous material, can construct a novel heterogeneous catalyst .
- Methods of Application : The compound is used in the synthesis of chiral pyrrolidine functionalized metal–organic frameworks (MOFs) and covalent-organic frameworks (COFs). These frameworks show superiority because of their crystalline structure, rational designable and tunable framework .
- Results or Outcomes : The synthetic strategies and related applications of these materials have been summarized systematically .
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard classifications of Acute Tox. 4 Oral, Eye Dam. 1, Flam. Liq. 3, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding ingestion and inhalation, and not getting it in eyes, on skin, or on clothing .
Eigenschaften
IUPAC Name |
(3R)-N,N-dimethylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8(2)6-3-4-7-5-6;;/h6-7H,3-5H2,1-2H3;2*1H/t6-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPKWRSLMCUOOZ-QYCVXMPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30705293 | |
| Record name | (3R)-N,N-Dimethylpyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30705293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-3-(Dimethylamino)pyrrolidine dihydrochloride | |
CAS RN |
864448-61-3 | |
| Record name | (3R)-N,N-Dimethylpyrrolidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30705293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-N,N-dimethylpyrrolidin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl(([5-(3-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1395843.png)

![1H-Pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B1395845.png)
![7-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1395846.png)







![N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide](/img/structure/B1395862.png)
